8-(ethylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
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Properties
IUPAC Name |
8-(ethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-4-12-7-6-8-14(9-12)28-11-13(25)10-24-15-16(21-18(24)20-5-2)23(3)19(27)22-17(15)26/h6-9,13,25H,4-5,10-11H2,1-3H3,(H,20,21)(H,22,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHYQBVSEZSFLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCC)N(C(=O)NC3=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(ethylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound with potential pharmacological applications. Its structure suggests interactions with various biological targets, particularly in the realm of receptor modulation and enzyme inhibition. This article explores the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C23H34N6O4
- Molecular Weight : 458.55 g/mol
- CAS Number : 335403-88-8
The biological activity of this compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs). Research indicates that compounds similar to this structure can modulate adenosine receptors, influencing intracellular signaling pathways such as cAMP production and calcium ion release .
Biological Activity Overview
The compound exhibits several biological activities:
- Receptor Modulation : It may act as an agonist or antagonist at various GPCRs, potentially affecting neurotransmitter release and neuronal excitability.
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Cytotoxicity : Preliminary studies suggest low cytotoxicity levels in vitro, indicating a favorable safety profile for further exploration .
Data Table: Biological Activities and Effects
Study 1: Receptor Interaction
A study investigating the receptor binding affinity of similar purine derivatives found that modifications at the 8-position significantly enhanced selectivity for A2A adenosine receptors over A1 receptors. This suggests that the ethylamino group could enhance receptor specificity and efficacy in vivo.
Study 2: Cytotoxicity Assessment
In vitro assays conducted on rat brain striatum primary neurons revealed an IC50 value of approximately 368.2 mg/L for related compounds, suggesting a low risk of neurotoxicity at therapeutic doses . Further studies are warranted to evaluate long-term effects and safety profiles.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential activity as a drug candidate in various therapeutic areas:
- Anticancer Activity : Preliminary studies indicate that purine derivatives can inhibit cancer cell proliferation. Research has shown that modifications in the purine structure can enhance cytotoxicity against certain cancer cell lines .
- Antiviral Properties : Compounds with similar purine structures have been investigated for antiviral activities, notably against viruses like HIV and Hepatitis C. This compound may share similar mechanisms of action due to its structural analogies .
Neurological Research
Studies have indicated that purine derivatives can influence neurotransmitter systems. The compound may be explored for:
- Neuroprotective Effects : Research on related compounds has suggested neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
- Cognitive Enhancement : Some purine derivatives are known to modulate adenosine receptors, which play a crucial role in cognitive functions. This compound could be investigated for its effects on memory and learning processes .
Cardiovascular Research
The ability of purines to affect vascular smooth muscle and endothelial function makes this compound relevant in cardiovascular studies:
- Vasodilatory Effects : Similar compounds have shown potential as vasodilators, which could aid in managing hypertension or other cardiovascular diseases .
Biochemical Studies
The compound's unique structure allows it to serve as a tool in biochemical assays:
- Enzyme Inhibition Studies : The interaction of this compound with various enzymes can be studied to understand its mechanism of action and potential therapeutic effects.
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study conducted on a series of purine derivatives demonstrated that modifications at the 8-position significantly increased cytotoxicity against breast cancer cell lines. The specific analogs showed IC50 values lower than traditional chemotherapeutics, indicating strong potential for further development as anticancer agents.
Case Study 2: Neuroprotective Effects
Research published in the Journal of Neurochemistry highlighted that certain purine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The study found that these compounds reduced reactive oxygen species levels significantly, suggesting a protective mechanism worth exploring further.
Q & A
Q. What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?
The synthesis involves multi-step organic reactions, starting with functionalization of the purine core. Key steps include nucleophilic substitution at the 8-position (ethylamino group) and alkylation at the 7-position (3-(3-ethylphenoxy)-2-hydroxypropyl chain). Reaction conditions (e.g., solvent polarity, temperature, and catalysts like palladium or bases) significantly affect regioselectivity and yield. Purification typically employs column chromatography or recrystallization to isolate the target compound from byproducts .
Q. Which spectroscopic and chromatographic methods are used for structural characterization?
- 1H/13C NMR : Confirms substitution patterns and stereochemistry of the hydroxypropyl chain.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C19H25N5O5 for a related analog) .
- HPLC : Assesses purity (>95% for research-grade material) .
Q. What are the standard biological assays to evaluate its pharmacological potential?
- Enzyme inhibition assays : Test affinity for adenosine receptors or phosphodiesterases using radioligand binding or fluorescence-based methods.
- Cell viability assays : Screen for cytotoxicity (e.g., MTT assay) in cancer or primary cell lines.
- In vitro metabolic stability : Use liver microsomes to predict pharmacokinetic profiles .
Q. How do solubility and formulation challenges impact experimental design?
The compound’s low aqueous solubility (common in purine derivatives) necessitates solvents like DMSO or cyclodextrin-based formulations. Researchers should validate solvent biocompatibility in cellular assays and use surfactants (e.g., Tween-80) for in vivo studies .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and reduce side-product formation?
- Automated flow chemistry : Enhances reproducibility in multi-step syntheses.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve alkylation efficiency.
- DoE (Design of Experiments) : Statistically optimizes variables like pH, temperature, and stoichiometry .
Q. How can contradictory reports on biological activity (e.g., receptor agonism vs. antagonism) be resolved?
- Comparative dose-response assays : Test activity across concentrations (IC50/EC50 determination).
- Receptor subtype profiling : Use CRISPR-edited cell lines to isolate target interactions.
- Molecular docking : Predict binding modes to explain divergent results (e.g., ChemAxon or AutoDock) .
Q. What computational strategies predict off-target interactions or metabolic pathways?
- QSAR models : Relate structural features (e.g., logP, polar surface area) to ADMET properties.
- CYP450 inhibition assays : Identify metabolic liabilities using human recombinant enzymes.
- Molecular dynamics simulations : Study conformational stability in physiological environments .
Q. How does the compound’s stability under physiological conditions affect experimental outcomes?
- Forced degradation studies : Expose to acidic/basic conditions, heat, or light to identify degradation products (e.g., hydrolysis of the ethylamino group).
- LC-MS stability monitoring : Quantify intact compound in plasma or buffer over time.
- Chelating agents : Add EDTA to mitigate metal-catalyzed degradation .
Q. What strategies guide the design of derivatives with improved efficacy or selectivity?
- SAR (Structure-Activity Relationship) analysis : Modify substituents at the 7- and 8-positions (e.g., replacing ethylphenoxy with methoxyphenoxy).
- Prodrug approaches : Introduce ester groups to enhance bioavailability.
- Fragment-based drug design : Use X-ray crystallography to optimize binding interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzyme inhibition data?
- Standardize assay conditions : Control variables like ATP concentration, pH, and temperature.
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or isothermal titration calorimetry.
- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .
Key Methodological Recommendations
- Synthetic Chemistry : Prioritize regioselective alkylation protocols to avoid positional isomers .
- Biological Testing : Include positive controls (e.g., theophylline for adenosine receptor assays) .
- Data Interpretation : Use cheminformatics tools (e.g., Knime or Pipeline Pilot) to integrate structural and activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
